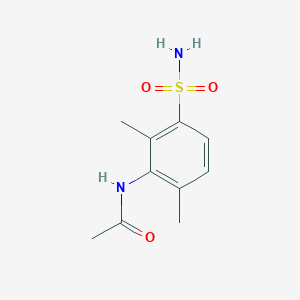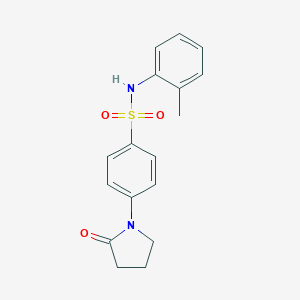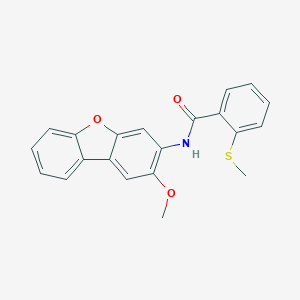
4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazole-thione core, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction using formaldehyde.
Pyridinyl Group Addition: The pyridinyl group is introduced through a coupling reaction with pyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to improve solubility and reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-BENZYL-2-(HYDROXYMETHYL)-5-(4-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, alkylating agents.
Major Products
- **Oxid
属性
分子式 |
C15H14N4OS |
|---|---|
分子量 |
298.4g/mol |
IUPAC 名称 |
4-benzyl-2-(hydroxymethyl)-5-pyridin-4-yl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C15H14N4OS/c20-11-19-15(21)18(10-12-4-2-1-3-5-12)14(17-19)13-6-8-16-9-7-13/h1-9,20H,10-11H2 |
InChI 键 |
FTXOLXNCYMBMRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=NN(C2=S)CO)C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=NN(C2=S)CO)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)


![1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine](/img/structure/B395123.png)

![(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B395125.png)
![Ethyl 4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B395129.png)
![4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B395132.png)

![4-{[2-Chloro-5-(methylsulfanyl)benzoyl]amino}-3-methylphenyl thiocyanate](/img/structure/B395134.png)
![N-[4-(ethylsulfanyl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B395135.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B395136.png)
![1,3-Bis[(4-chlorophenyl)methyl]-2-(3-methylthiophen-2-yl)imidazolidine](/img/structure/B395139.png)
![4-chloro-N-[4-(ethylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B395140.png)
